Field: Predictive Toxicology
Summary of the Application: MEHA is used in the development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) .
Methods of Application: The model was parameterized using in vitro and in silico methods such as, measured intrinsic hepatic clearance scaled from in vitro to in vivo and algorithmically predicted parameters such as plasma unbound fraction and tissue:blood partition coefficients (PCs) .
Results: The specific metabolites of DEHA, mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) only accounted for ∼0.45% of the ingested DEHA .
Field: Plasticizer Research
Summary of the Application: MEHA’s primary function in scientific research is as a plasticizer.
Methods of Application: Plasticizers modify the physical properties of polymers, making them more flexible and easier to handle.
Field: Drinking Water Safety
Summary of the Application: MEHA is a major metabolite of Di(2-ethylhexyl)adipate (DEHA), which is used mainly as a plasticizer for synthetic resins such as PVC . The World Health Organization (WHO) has conducted studies on DEHA in drinking water, which indirectly involves MEHA .
Methods of Application: The study involved the analysis of DEHA and its metabolites, including MEHA, in drinking water .
Results: The study found that single oral doses of DEHA seem to be completely excreted by rats, mice, and monkeys in 48 hours .
Field: Chemical Safety
Summary of the Application: MEHA is an ester, and its reactivity profile is studied for safety purposes .
Methods of Application: The reactivity of MEHA is studied in relation to its interactions with acids, caustic solutions, and other substances .
Results: Esters like MEHA react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
2-Ethylhexyl hydrogen adipate is an ester compound with the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.35 g/mol. It appears as a clear, thick, slightly yellow liquid and is characterized by its insolubility in water. This compound is primarily synthesized from adipic acid and 2-ethylhexanol, making it a significant member of the adipate ester family. Its chemical structure features a long hydrophobic hydrocarbon chain, which contributes to its unique properties and applications in various industries .
As an ester, 2-ethylhexyl hydrogen adipate undergoes typical esterification reactions. It reacts with acids to form alcohols and release heat, while strong oxidizing agents can trigger vigorous reactions that may produce flammable hydrogen gas. The compound can also interact with caustic solutions, generating heat . Additionally, it can be hydrolyzed back into its constituent acids and alcohols under certain conditions.
The synthesis of 2-ethylhexyl hydrogen adipate typically involves the following steps:
This method is efficient for producing high-purity esters suitable for industrial applications .
2-Ethylhexyl hydrogen adipate finds various applications across multiple industries:
Several compounds share structural similarities with 2-ethylhexyl hydrogen adipate. Below is a comparison highlighting their uniqueness:
The uniqueness of 2-ethylhexyl hydrogen adipate lies in its balance between hydrophobicity and functionality, making it particularly effective for applications requiring flexibility and durability without compromising safety.
The industrial synthesis of 2-ethylhexyl hydrogen adipate relies primarily on direct esterification reactions between adipic acid and 2-ethylhexanol under carefully controlled conditions to favor monoester formation over diester production [1] [2]. The standard synthetic approach involves selective esterification utilizing acid catalysts in heterogeneous reaction systems, where precise control of reaction parameters enables optimal product selectivity.
The fundamental esterification process operates according to the reversible reaction mechanism where adipic acid reacts with 2-ethylhexanol to produce the monoester product and water as a byproduct [3]. Industrial implementation typically employs temperatures ranging from 210 to 220 degrees Celsius with atmospheric pressure conditions, utilizing continuous water removal through Dean-Stark apparatus to drive the equilibrium toward product formation [2]. The reaction stoichiometry requires careful optimization, with molar ratios of 2-ethylhexanol to adipic acid maintained at 2.5:1 to achieve maximum yield while minimizing diester formation [4].
Table 1: Industrial Esterification Process Parameters
| Parameter | Optimized Value | Reference |
|---|---|---|
| Temperature Range (°C) | 210-220 | [2] |
| Pressure (bar) | 1-2.5 (atmospheric) | [5] |
| Catalyst Type | Sulfuric acid | [1] [2] |
| Catalyst Loading (%) | 5-10 | [6] |
| Reaction Time (hours) | 4-23 | [2] |
| Stirring Speed (rpm) | 400-800 | [7] |
| Alcohol:Acid Molar Ratio | 2.5:1 | [4] |
Process intensification techniques have been developed to enhance production efficiency, including the use of specialized reactor configurations with optimal heat and mass transfer characteristics [8]. The implementation of continuous flow systems allows for precise temperature control and improved reaction kinetics, reducing side reactions and enhancing overall process selectivity [8]. Advanced process monitoring utilizing real-time analytical techniques enables dynamic optimization of reaction conditions based on product formation rates and selectivity measurements [9].
The industrial esterification process demonstrates significant advantages over traditional batch operations through improved heat integration and reduced energy consumption [10]. Modern facilities incorporate sophisticated process control systems that maintain optimal reaction conditions while minimizing waste generation and maximizing atom economy [10]. The scalability of these processes has been demonstrated through successful implementation at production scales exceeding 40 mole batches with consistent product quality and yield performance [10].
Catalytic systems for 2-ethylhexyl hydrogen adipate synthesis encompass both homogeneous and heterogeneous approaches, each offering distinct advantages in terms of activity, selectivity, and process integration capabilities [5] [11]. Sulfuric acid remains the most widely employed homogeneous catalyst due to its high activity and cost-effectiveness, achieving yields of 73% with selectivity exceeding 95% under optimized conditions [2]. The mechanism involves protonation of the carboxylic acid group, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol [3].
Alternative acid catalysts including hydrochloric acid and p-toluenesulfonic acid have been investigated for their potential to improve reaction selectivity and reduce equipment corrosion [1] [12]. Hydrochloric acid systems operating at 100 degrees Celsius with 4-hour reaction times achieve yields of 46-49% with good selectivity characteristics [1] [2]. However, the lower temperature requirements make this approach suitable for heat-sensitive applications where thermal degradation must be minimized.
Table 2: Catalytic System Performance Data
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Sulfuric acid | 210-220 | 73 | 95 | [2] |
| Hydrochloric acid | 100 | 46-49 | 92-94 | [1] [2] |
| p-Toluenesulfonic acid | 363 | 40-60 | 80-90 | [12] |
| Amberlyst 35 | 313-333 | 85 | 98 | [11] [6] |
| Candida antarctica lipase B | 60 | 95.5 | >97 | [13] [14] |
| Titanium adipate | 120 | 93.77 | 89 | [5] |
Heterogeneous catalysis using ion-exchange resins such as Amberlyst 35 provides significant operational advantages including simplified product separation and catalyst recovery [11] [6]. These systems demonstrate excellent performance at temperatures between 313 and 333 Kelvin, achieving yields of 85% with selectivity values approaching 98% [6]. The resin-based catalysts exhibit superior stability and can be regenerated multiple times without significant activity loss.
Enzyme-catalyzed esterification represents an emerging approach utilizing immobilized Candida antarctica lipase B (Novozym 435) under solvent-free conditions [13] [14]. This biocatalytic system operates at mild temperatures of 60 degrees Celsius, achieving remarkable yields of 95.5% with selectivity exceeding 97% [13]. The enzymatic approach offers environmental benefits through reduced energy consumption and elimination of corrosive mineral acids. Response surface methodology optimization has identified optimal conditions including 2.5% enzyme loading, 438-minute reaction time, and 500 rpm agitation speed [13].
Advanced catalytic systems incorporating titanium adipate complexes demonstrate promising performance characteristics with yields reaching 93.77% under optimized conditions [5]. These heterogeneous catalysts operate effectively at 120 degrees Celsius and can be recovered and reused for multiple reaction cycles. The bimetallic catalyst systems utilizing low noble metal content provide cost-effective alternatives for large-scale production while maintaining high catalytic activity [15].
The purification of 2-ethylhexyl hydrogen adipate requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications [16] [17]. Vacuum distillation represents the primary purification method, operating at temperatures between 170 and 285 degrees Celsius under absolute pressures below 15 millimeters of mercury [18]. This technique effectively separates the monoester product from unreacted starting materials and higher-boiling byproducts while preventing thermal decomposition.
Column chromatography utilizing aluminum oxide stationary phases with dichloromethane or dichloromethane/ethyl acetate eluent systems provides excellent separation efficiency for removing impurities and achieving purities exceeding 95% [19] [20]. The chromatographic process demonstrates recovery yields between 70 and 85%, making it suitable for high-value applications requiring exceptional purity [20]. Silica gel chromatography has also been employed successfully, particularly for research-scale preparations where small quantities of highly pure material are required.
Table 3: Purification Methods and Efficiency
| Purification Method | Operating Conditions | Recovery (%)/Purity (%) | Reference |
|---|---|---|---|
| Vacuum distillation | 170-285°C, <15 mmHg | 85-90/98 | [18] |
| Column chromatography (Al2O3) | CH2Cl2/EtOAc eluent | 70-85/95 | [19] [20] |
| Solid-phase extraction | Aminopropyl-silica column | 70±3/96 | [16] |
| Recrystallization | Aqueous solution | 97-102.5 | [17] |
| Solvent extraction | Ethyl acetate | 90-95 | [17] |
Solid-phase extraction techniques employing aminopropyl-silica columns offer an alternative approach for product purification, achieving recovery rates of 70±3% with purity levels reaching 96% [16]. This method demonstrates particular effectiveness for separating fatty acid esters from complex mixtures and can be scaled for industrial applications. The use of hexane-isopropanol gradient systems provides reproducible separation with stable retention times over multiple analytical runs [16].
Quality control protocols incorporate multiple analytical techniques to ensure product specifications are met consistently [9]. High-performance liquid chromatography with reverse-phase columns enables quantitative analysis of 2-ethylhexyl hydrogen adipate content and detection of related impurities [21] [22]. Gas chromatography-mass spectrometry provides definitive identification and quantification capabilities, particularly useful for detecting trace-level contaminants that could affect product performance [9].
Advanced purification strategies combine multiple techniques in sequential operations to achieve optimal results [23]. Initial vacuum distillation removes volatile impurities and concentrates the product, followed by chromatographic polishing to eliminate closely related compounds [23]. This integrated approach maximizes both yield and purity while minimizing processing costs and environmental impact.
Analytical methods for quality assessment include acid number determination through titration techniques, enabling monitoring of unreacted adipic acid content [24] [25]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment, with proton nuclear magnetic resonance being particularly valuable for detecting residual alcohol content [24]. The combination of multiple analytical techniques ensures comprehensive quality characterization and regulatory compliance.
The synthesis of 2-ethylhexyl hydrogen adipate inevitably generates various byproducts that must be controlled to optimize process economics and product quality [24] [25]. The primary byproduct concern involves formation of bis(2-ethylhexyl) adipate through over-esterification reactions, typically occurring when both carboxylic acid groups of adipic acid undergo esterification [24]. This diester formation can be minimized through careful control of reaction stoichiometry and optimization of catalyst loading to favor monoester selectivity.
Unreacted adipic acid represents another significant byproduct category, with typical residual amounts ranging from 3 to 8% of the total product mass [25]. The presence of unreacted acid affects product quality and downstream applications, necessitating effective separation strategies. Extended reaction times and optimized temperature profiles can reduce unreacted acid content, though this must be balanced against increased energy costs and potential side reaction formation [25].
Table 4: Byproduct Formation Analysis
| Byproduct | Formation Mechanism | Typical Amount (%) | Control Method | Reference |
|---|---|---|---|---|
| Bis(2-ethylhexyl) adipate | Over-esterification | 5-15 | Optimal molar ratio | [24] [25] |
| Unreacted adipic acid | Incomplete reaction | 3-8 | Extended reaction time | [25] |
| Unreacted 2-ethylhexanol | Excess alcohol used | 10-60 | Vacuum distillation | [24] |
| Water | Esterification reaction | Stoichiometric | Water removal | [3] |
| Side chain oligomers | Polymerization | <2 | Temperature control | [26] |
Excess 2-ethylhexanol constitutes a major byproduct stream, with losses ranging from 10 to 60% of the initial alcohol charge depending on process design and recovery efficiency [24]. The high volatility of 2-ethylhexanol facilitates recovery through vacuum distillation, enabling recycling back to the reactor system. Effective alcohol recovery not only improves process economics but also reduces environmental emissions and waste disposal requirements.
Water formation represents an inherent byproduct of the esterification reaction, generated in stoichiometric quantities relative to ester bond formation [3]. Continuous water removal during reaction prevents equilibrium limitations and hydrolysis side reactions. Dean-Stark apparatus or vacuum systems effectively remove water, driving the reaction toward completion while preventing product degradation.
Side chain oligomerization reactions can occur under harsh reaction conditions, leading to formation of complex polymeric materials that contaminate the product [26]. These unwanted reactions are particularly problematic with unsaturated systems but can also affect saturated ester synthesis under extreme conditions. Temperature control and reaction time optimization minimize oligomer formation while maintaining acceptable conversion rates.
The selectivity challenges in dicarboxylic acid esterification have been extensively studied, revealing that maximum monoester selectivity occurs when the ratio between flow rate constants of monoester formation and dicarboxylic acid consumption remains below 0.1 [12]. This fundamental understanding enables process design optimization to achieve higher monoester yields while minimizing diester byproduct formation [12].
Advanced process control strategies incorporate real-time monitoring of byproduct formation rates, enabling dynamic adjustment of reaction conditions to maintain optimal selectivity [27]. Kinetic modeling of the esterification system provides predictive capabilities for byproduct minimization while maximizing desired product formation [27]. These sophisticated control approaches are essential for large-scale commercial production where minor improvements in selectivity translate to significant economic benefits.
2-Ethylhexyl hydrogen adipate exhibits a notable boiling point range of 167-370°C, with variations attributed to measurement conditions and purity levels [1] [2]. The compound demonstrates thermal stability at moderate temperatures, remaining stable in feed preparations for extended periods at temperatures up to 45°C [3]. The boiling point data indicates the compound's relatively high molecular weight and intermolecular forces, characteristic of long-chain ester compounds.
The vapor pressure characteristics of 2-ethylhexyl hydrogen adipate are exceptionally low, measured at less than 0.001 hPa at 20°C [4]. This low vapor pressure directly correlates with the compound's high boiling point and indicates minimal volatilization under standard environmental conditions. The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, with significant vapor pressure increases observed only at elevated temperatures exceeding 200°C [5].
The vapor pressure profile of 2-ethylhexyl hydrogen adipate demonstrates its non-volatile nature under ambient conditions. Research indicates that the compound maintains vapor pressures below 0.001 hPa at 20°C [4], classifying it as a low-volatility organic compound. This characteristic has significant implications for environmental fate and transport, as atmospheric distribution remains negligible under normal conditions [6].
Temperature-dependent vapor pressure measurements reveal exponential increases with thermal input, following typical Arrhenius behavior for organic esters. The compound's vapor pressure characteristics contribute to its environmental persistence, with volatilization half-lives exceeding 6,000 days under standard atmospheric conditions [6].
| Property | Value | Reference |
|---|---|---|
| Boiling Point (°C) | 167-370 | ChemicalBook, Chemsrc [1] [2] |
| Melting Point (°C) | Not determined | Various sources |
| Density (g/cm³) | 0.9897 | ChemicalBook [1] |
| Vapor Pressure (hPa at 20°C) | <0.001 | Safety Data Sheet [4] |
| Flash Point (°C) | 127.8-128 | Chemsrc [2] |
| Molecular Weight (g/mol) | 258.35 | Various sources |
| Viscosity (cP at 20°C) | Not determined | Various sources |
| Refractive Index (nD at 20°C) | 1.456 | Chemsrc [2] |
2-Ethylhexyl hydrogen adipate demonstrates extremely limited aqueous solubility, with water solubility values reported as less than 1 mg/mL at 70°F (21°C) [7]. This hydrophobic characteristic stems from the compound's ester structure and the presence of the branched 2-ethylhexyl alkyl chain, which imparts significant lipophilic properties. The low aqueous solubility has profound implications for environmental fate, bioavailability, and potential exposure pathways.
Detailed solubility studies using the slow-stir method have determined water solubility values for related adipate esters at approximately 5.5 μg/L [8], demonstrating the extremely hydrophobic nature of these compounds. The limited aqueous solubility directly influences the compound's environmental distribution, with partitioning strongly favoring organic phases and lipid compartments.
In contrast to its poor aqueous solubility, 2-ethylhexyl hydrogen adipate exhibits excellent solubility in organic solvents. The compound demonstrates very high solubility in acetone, diethyl ether, and ethanol [9], reflecting its organic ester structure and compatibility with solvents of varying polarity. This solvent compatibility profile is consistent with the compound's use as a plasticizer and industrial chemical intermediate.
The differential solubility characteristics between aqueous and organic media result in significant partition coefficients, with the compound preferentially distributing into organic phases. This behavior is exploited in extraction and purification processes, where organic solvents are employed to separate the compound from aqueous matrices [10].
| Solvent/Medium | Solubility | Notes |
|---|---|---|
| Water | Insoluble (<1 mg/mL at 70°F) | Hydrophobic compound [7] |
| Ethanol | Soluble | Polar protic solvent [9] |
| Acetone | Very soluble | Polar aprotic solvent [9] |
| Diethyl ether | Very soluble | Non-polar solvent [9] |
| Organic solvents (general) | Readily soluble | Due to ester structure |
| Octanol | High (lipophilic) | High partition coefficient |
The octanol-water partition coefficient (Log P) of 2-ethylhexyl hydrogen adipate ranges from 3.39 to 3.845 [1] [2], indicating moderate lipophilicity. This Log P value places the compound in the moderately lipophilic category, suggesting significant potential for bioaccumulation and partitioning into lipid compartments. The partition coefficient directly influences the compound's environmental fate, biological distribution, and potential for biomagnification in food chains.
Advanced computational modeling using algorithms such as ACDLogP has refined partition coefficient predictions, with values consistently falling within the 3.4-3.8 range [11]. These calculations consider the molecular structure's influence on lipophilicity, including the ester functional groups and branched alkyl chains that contribute to the compound's hydrophobic character.
The soil organic carbon partition coefficient (Koc) for 2-ethylhexyl hydrogen adipate ranges from 15,000 to 49,000 [12] [13], indicating low mobility in soil systems. This high Koc value suggests strong adsorption to soil organic matter, limiting the compound's migration through soil profiles and reducing groundwater contamination potential. The immobilization in soil systems contributes to environmental persistence and potential for long-term soil contamination.
Environmental distribution modeling indicates that 91.70% of the compound partitions to water phases, while soil retention accounts for only 0.01% of environmental distribution [6]. This apparent contradiction with the high Koc value reflects the compound's behavior in aqueous systems versus its affinity for soil organic matter when present in soil matrices.
| Parameter | Value | Interpretation |
|---|---|---|
| Log P (octanol/water) | 3.39-3.845 | Moderately lipophilic [1] [2] |
| Log Kow | 3.39-3.845 | Moderately lipophilic [1] [2] |
| Koc (soil organic carbon) | 15,000-49,000 | Low mobility in soil [12] [13] |
| Environmental distribution - Water (%) | 91.70 | Primarily water-distributed [6] |
| Environmental distribution - Soil (%) | 0.01 | Minimal soil retention [6] |
| Environmental distribution - Sediment (%) | 8.31 | Moderate sediment affinity [6] |
| Environmental distribution - Air (%) | 0.00 | Negligible air distribution [6] |
| Bioconcentration Factor (BCF) | 27 | Low bioaccumulation potential [5] |
| Volatilization half-life (days) | 6384 | Very low volatilization [6] |
2-Ethylhexyl hydrogen adipate demonstrates excellent thermal stability at moderate temperatures, remaining stable in feed preparations for extended periods at temperatures up to 45°C [3]. However, thermal degradation becomes apparent at elevated temperatures exceeding 200°C, where the compound undergoes thermal decomposition through β-hydrogen elimination and ester bond cleavage [14].
The thermal decomposition mechanism involves the formation of a six-membered cyclic transition state, leading to the production of adipic acid and 2-ethylhexanol as primary degradation products [14]. Advanced thermal analysis techniques, including thermogravimetric analysis, have identified multiple degradation pathways dependent on temperature and atmospheric conditions.
Under acidic and alkaline conditions, 2-ethylhexyl hydrogen adipate exhibits susceptibility to hydrolysis, with the ester bonds cleaving to produce adipic acid and 2-ethylhexanol [1]. The hydrolysis rate depends on pH, temperature, and the presence of catalytic species. Acidic conditions typically accelerate hydrolysis through protonation of the ester oxygen, while alkaline conditions promote nucleophilic attack by hydroxide ions.
Oxidative stability presents a significant vulnerability, with the compound susceptible to oxidation under ambient conditions [14]. The presence of antioxidants can significantly improve oxidative stability, with compounds such as 4,4'-methylene-bis(2,6-di-tert-butylphenol) demonstrating protective effects [14]. Primary oxidation products include aldehydes, ketones, and carboxylic acids formed through free radical mechanisms.
Ultraviolet light exposure induces photodegradation of 2-ethylhexyl hydrogen adipate through multiple pathways, including direct photolysis and photosensitized reactions [15]. The compound's aromatic-free structure limits direct UV absorption, but photodegradation can occur through sensitized reactions with environmental photosensitizers.
Biodegradation studies indicate that the compound is readily biodegradable under aerobic conditions, achieving biodegradation rates consistent with GESAMP criteria for ready biodegradability [6]. Atmospheric oxidation proceeds with a half-life of 5.1 hours [6], indicating rapid atmospheric processing when the compound is present in the gas phase.
| Environmental Condition | Stability Assessment | Primary Degradation Products |
|---|---|---|
| Thermal stability (up to 45°C) | Stable | No degradation [3] |
| Thermal stability (>200°C) | Moderate degradation | Thermal decomposition products [14] |
| Acidic conditions (pH <7) | Susceptible to hydrolysis | Adipic acid + 2-ethylhexanol [1] |
| Alkaline conditions (pH >7) | Susceptible to hydrolysis | Adipic acid + 2-ethylhexanol [1] |
| Oxidative conditions | Susceptible to oxidation | Aldehydes, ketones, acids [14] |
| UV light exposure | Susceptible to photodegradation | Various photodegradation products [15] |
| Hydrolysis in water | Slowly hydrolyzes | Adipic acid + 2-ethylhexanol [1] |
| Atmospheric oxidation | Half-life: 5.1 hours | Oxidized derivatives [6] |
| Aerobic biodegradation | Readily biodegradable (R) | CO2 + H2O (mineralization) [6] |
| Anaerobic biodegradation | Lower biodegradation probability | Incomplete degradation products [6] |